M2698 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

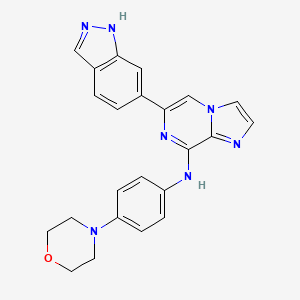

MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.

Applications De Recherche Scientifique

Proton Conductance and Viral Protein Studies

Research involving M2698 HCl includes its application in studying proton conductance related to viral proteins. For example, Vijayvergiya et al. (2004) studied the proton conductance of the M2 protein from the influenza virus, revealing insights into its single-channel conductance properties and sensitivity to environmental factors like HCl concentrations Vijayvergiya et al., 2004.

Membrane Distillation in Chemical Industries

Madhumala et al. (2014) explored the recovery of hydrochloric acid (HCl) from industrial effluents using membrane distillation techniques. This study highlights the potential of this compound in environmental and chemical engineering applications Madhumala et al., 2014.

Cancer Research and Immunotherapy

In the field of cancer research, Chen et al. (2021) investigated the use of exosomes synergized with nanoparticles in enhancing immunity against hepatocellular carcinoma. This study showcases the potential of this compound in developing novel cancer treatments Chen et al., 2021.

Metal Ion Extraction and Separation Science

Research by Mason et al. (1964) on the extraction of metallic cations using orthophosphate esters demonstrates the relevance of this compound in separation science and metallurgy Mason et al., 1964.

Hepatocellular Carcinoma and Macrophage Research

Han et al. (2019) contributed to understanding the role of exosomes in hepatocellular carcinoma (HCC) and how they affect the immune response, again highlighting the relevance of this compound in oncology and immunological research Han et al., 2019.

Environmental Applications in Wastewater Treatment

Marchese et al. (2000) used this compound in the treatment of emulsified oil wastewater, indicating its application in environmental science and wastewater management Marchese et al., 2000.

Supramolecular Chemistry and Drug Delivery

In supramolecular chemistry, Schmidt et al. (2014) discussed the synthesis of coordination cages, which could have potential applications in drug delivery and catalysis, demonstrating another facet of this compound's application Schmidt et al., 2014.

Material Science and Engineering Applications

Sun et al. (2014) investigated the microstructure and properties of alloys, which can be relevant in material science and engineering, demonstrating the diverse applications of this compound Sun et al., 2014.

Immunological Insights in Cancer

Zong et al. (2019) explored the role of M1 macrophages in inducing PD-L1 expression in hepatocellular carcinoma cells, providing insights into cancer immunology Zong et al., 2019.

Nanotechnology and Medical Applications

Amiri et al. (2019) reviewed the properties and medical applications of magnetic spinel ferrites, indicative of this compound's applications in nanotechnology and medicine Amiri et al., 2019.

Propriétés

Formule moléculaire |

C21H20Cl2F3N5O |

|---|---|

Poids moléculaire |

486.3202 |

Nom IUPAC |

(S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide hydrochloride |

InChI |

InChI=1S/C21H19ClF3N5O.ClH/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20;/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29);1H/t17-;/m1./s1 |

Clé InChI |

AVLBEMHEKRLPQR-UNTBIKODSA-N |

SMILES |

O=C(C1=CC=CC2=C(N[C@@H](C3=CC=C(Cl)C(C(F)(F)F)=C3)CN4CCC4)N=CN=C12)N.[H]Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

M2698 HCl; M2698 Hhydrochloride; MSC2363318A; MSC 2363318A; MSC-2363318A; M2698; M-2698; M 2698. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)